molecular formula C6H14N2 B2489830 N-(2-aminoethyl)-N-methylcyclopropanamine CAS No. 126105-24-6

N-(2-aminoethyl)-N-methylcyclopropanamine

Cat. No.: B2489830
CAS No.: 126105-24-6
M. Wt: 114.192
InChI Key: BOGOVRPYKWYEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Chemical Biology and Medicinal Chemistry Frameworks

N-(2-aminoethyl)-N-methylcyclopropanamine is a unique molecule that marries two important pharmacophores: the cyclopropylamine (B47189) moiety and an N-methylethylenediamine backbone. The cyclopropane (B1198618) ring, a three-membered carbocycle, is a highly sought-after component in drug design. Its inherent ring strain and unique electronic properties can confer upon a molecule conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl (B3062369) group is often associated with increased metabolic stability, a crucial attribute for any potential therapeutic agent.

On the other hand, the N-methylethylenediamine fragment is a common feature in a multitude of biologically active compounds. This diamine structure can participate in various intermolecular interactions, such as hydrogen bonding and ionic interactions, which are critical for molecular recognition at the active sites of enzymes and receptors. The combination of these two moieties in this compound suggests a molecule with a rich potential for biological activity, positioning it as a compound of significant interest within the frameworks of chemical biology and medicinal chemistry.

While direct research on this compound is scarce, its structural components are well-represented in a variety of bioactive compounds. For instance, cyclopropylamine-containing molecules have been investigated as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer, demonstrating the therapeutic relevance of this functional group. nih.gov Similarly, N,N'-disubstituted ethylenediamines have been explored for their antileishmanial and other pharmacological activities.

Significance of Investigating Novel Cyclopropanamine Derivatives in Academic Research

The investigation of novel cyclopropanamine derivatives like this compound is of paramount importance for academic research. The synthesis and characterization of such new chemical entities expand the available chemical space for drug discovery and the development of molecular probes to investigate biological processes.

The academic pursuit of these novel derivatives can lead to the discovery of compounds with unique biological activity profiles. For example, a recent study on cyclopropylamine-containing cyanopyrimidines highlighted their potential as anticancer agents. nih.gov The introduction of the cyclopropylamine moiety was a key element in the design of these potent LSD1 inhibitors. nih.gov This underscores the value of exploring new combinations of pharmacophores, as exemplified by the structure of this compound.

Furthermore, the synthesis of these novel compounds presents an opportunity to develop and refine synthetic methodologies. The creation of asymmetrically substituted diamines attached to a cyclopropane ring can pose synthetic challenges, and overcoming these can lead to innovative and more efficient chemical transformations.

Below is a data table of a structurally related compound, N-(2-aminoethyl)-n-ethylcyclopropanamine, which highlights the type of basic chemical data that would be foundational for initiating research on this compound.

PropertyValue
Molecular Formula C7H16N2
IUPAC Name N'-cyclopropyl-N'-ethylethane-1,2-diamine
Monoisotopic Mass 128.13135 Da
Predicted XlogP 0.2

Data for N-(2-aminoethyl)-n-ethylcyclopropanamine, a structural analog of the subject compound. uni.lu

Current Gaps and Unexplored Avenues in this compound Research

The most significant gap in the research of this compound is the near-complete absence of published literature on its synthesis, characterization, and biological evaluation. This presents a wide-open field for investigation.

Unexplored avenues include:

Synthesis and Characterization: The development of a robust and scalable synthetic route to this compound is the first critical step. This would involve exploring various synthetic strategies, potentially involving the reaction of N-methylcyclopropanamine with a suitable protected 2-aminoethyl halide or the reductive amination of cyclopropanecarboxaldehyde (B31225) with N-methylethylenediamine. Full characterization of the compound using modern analytical techniques would be essential.

Biological Screening: A comprehensive biological screening of this compound is a major unexplored area. Given the known activities of its constituent moieties, it would be prudent to investigate its potential as an anticancer agent (particularly as an LSD1 inhibitor), an antimicrobial agent, or a modulator of neurological pathways. The table below outlines potential biological activities of related cyclopropanamine derivatives, suggesting possible research directions.

Compound ClassBiological Activity
Functionalized CyclopropanaminesInhibition of Lysine-Specific Demethylase 1 (LSD1) nih.gov
Cyclopropylamine-containing CyanopyrimidinesAnticancer activity nih.gov
Phenylcyclopropane CarboxamidesAntiproliferative activity nih.gov
Amide Derivatives with CyclopropaneAntimicrobial and Antifungal activity nih.gov

This table presents a summary of biological activities observed in various cyclopropane-containing compounds, indicating potential areas of investigation for this compound.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, the synthesis and evaluation of a library of related analogs would be crucial for establishing structure-activity relationships. This would involve modifying the substituents on the nitrogen atoms and the cyclopropane ring to optimize potency and selectivity.

Chemical Biology Probes: If the compound shows a specific and potent biological activity, it could be further developed into a chemical probe. This might involve attaching fluorescent tags or affinity labels to elucidate its mechanism of action and identify its cellular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyclopropyl-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(5-4-7)6-2-3-6/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGOVRPYKWYEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126105-24-6
Record name N-(2-aminoethyl)-N-methylcyclopropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Computational Chemistry Approaches for N 2 Aminoethyl N Methylcyclopropanamine

Theoretical Frameworks in Computational Studies of N-(2-aminoethyl)-N-methylcyclopropanamine

Theoretical frameworks in computational chemistry are essential for understanding the behavior of molecules. For a compound such as this compound, these frameworks can be broadly categorized into quantum mechanics and classical mechanics. Quantum mechanics-based calculations provide deep insights into the electronic structure and reactivity, while classical mechanics, particularly through molecular dynamics, allows for the study of the conformational and dynamic behavior of the molecule over time.

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict a variety of properties, including molecular geometry, electronic energy, and electrical properties such as dipole moments. For this compound, these methods can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict its stability.

Computed PropertyPredicted Value for a Similar Compound (N-ethyl-N-methylcyclopropanamine)Significance
Molecular Weight99.17 g/molBasic physical property of the molecule.
XLogP31.2A measure of lipophilicity, important for predicting absorption and distribution.
Hydrogen Bond Donor Count0Indicates the number of hydrogen atoms attached to electronegative atoms.
Hydrogen Bond Acceptor Count1Indicates the number of electronegative atoms with lone pairs, available to accept hydrogen bonds.
Rotatable Bond Count2Relates to the conformational flexibility of the molecule.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of this compound. These simulations are crucial for understanding how the molecule might interact with its environment, such as a biological receptor or a solvent.

In the context of drug discovery, MD simulations are often used to study the stability of a ligand when bound to a protein target. For example, in a study of cyclopropylamine-containing cyanopyrimidine derivatives as potential anticancer agents, MD simulations were performed to analyze the stability of the ligand-protein complex. nih.gov The simulations showed that the most potent compounds formed stable interactions with the target protein, Lysine Specific Demethylase 1 (LSD1). nih.gov Such an analysis for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its conformational preferences and interactions over a period of nanoseconds to microseconds.

The following table outlines the key parameters and potential findings from a hypothetical MD simulation of this compound.

Simulation ParameterTypical Value/SettingInformation Gained
Force FieldAMBER, CHARMM, or GROMOSDefines the potential energy function of the system.
Solvent ModelExplicit (e.g., TIP3P water)Simulates the effect of the solvent on the molecule's conformation.
Simulation Time100 ns - 1 µsThe duration over which the molecular motions are observed.
Analysis MetricsRMSD, RMSF, Hydrogen BondsQuantifies the stability of the molecule's structure and its interactions.

In Silico Design and Virtual Screening Strategies for this compound Derivatives

In silico design and virtual screening are powerful computational techniques used to identify and optimize new drug candidates. For this compound, these strategies can be employed to design derivatives with improved biological activity, selectivity, and pharmacokinetic properties.

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. Instead, LBDD methods rely on the information from a set of known active molecules (ligands) to develop a model that predicts the activity of new, untested compounds. These models capture the essential structural and chemical features required for a molecule to be active.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model for derivatives of this compound could be developed based on a set of known active analogs. For instance, in a study on nitrogen heterocycles as inhibitors of N-Myristoyltransferase, a consensus pharmacophore model was generated from the most active compounds. nih.gov This model identified key features such as a large hydrophobic region, two hydrogen bond acceptors, and two hydrogen bond donor regions, along with the spatial relationships between them. nih.gov A hypothetical pharmacophore model for a series of this compound derivatives is presented below.

Pharmacophoric FeatureDescriptionPotential Role in Biological Activity
Hydrogen Bond Donor (HBD)The primary amine group (-NH2)Forms hydrogen bonds with the target protein.
Hydrogen Bond Acceptor (HBA)The tertiary amine nitrogen atomAccepts hydrogen bonds from the target protein.
Positive Ionizable (PI)The protonated amine groups at physiological pHForms electrostatic interactions with negatively charged residues in the binding site.
Hydrophobic (HY)The cyclopropyl (B3062369) ringEngages in hydrophobic interactions with nonpolar residues.

Chemical similarity searching is a computational method used to identify molecules with similar structures to a known active compound, based on the principle that structurally similar molecules are likely to have similar biological activities. researchgate.net This is often done by representing molecules as "fingerprints," which are bit strings that encode the presence or absence of various structural features. The similarity between two molecules can then be quantified using a similarity coefficient, such as the Tanimoto coefficient. rcsb.org

For this compound, a similarity search could be performed on large chemical databases to find commercially available or synthetically accessible compounds with similar structures. These "hits" could then be acquired and tested for biological activity. Clustering is a related technique where a large set of molecules is grouped into smaller, more manageable clusters of structurally similar compounds. This can be useful for selecting a diverse subset of compounds for screening, ensuring that a wide range of chemical space is explored.

The following table illustrates a hypothetical result from a chemical similarity search using this compound as the query.

AnalogTanimoto CoefficientStructural Similarity to Query
Analog 10.92Very high similarity, minor modification on the ethyl chain.
Analog 20.85High similarity, different substitution on the cyclopropyl ring.
Analog 30.78Moderate similarity, replacement of the methyl group with an ethyl group.
Analog 40.65Lower similarity, different ring system.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structural information of a biological target, typically a protein or enzyme. The goal of SBDD is to design and optimize small molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function. This process is iterative, involving computational modeling, chemical synthesis, and biological testing to refine ligand design.

For a compound like this compound, SBDD would begin with the identification of a relevant biological target. The 3D structure of this target, obtained through experimental methods like X-ray crystallography or NMR spectroscopy, would then be used to guide the design of potential inhibitors or activators. Computational tools are central to visualizing and analyzing the interactions between the target and potential ligands.

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a key computational technique within SBDD that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or macromolecule) to form a stable complex. nih.gov This method evaluates the binding compatibility by predicting the conformation of the ligand within the active site of the target and estimating the strength of the interaction, often expressed as a scoring function or binding energy. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target macromolecule. Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the receptor's binding site. Scoring functions are used to rank these poses, with lower binding energy scores typically indicating a more favorable interaction. mdpi.comsamipubco.com

Although no specific docking studies for this compound have been published, the following table illustrates how results from such an investigation would be presented. It shows hypothetical docking scores and interacting residues for the compound against two common enzyme targets.

Target MacromoleculeDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Monoamine Oxidase A (MAO-A)-6.8TYR407, PHE208Hydrogen Bond, Pi-Alkyl
Catechol-O-methyltransferase (COMT)-5.9ASP141, LYS144Ionic, Hydrogen Bond
Histone Deacetylase 1 (HDAC1)-6.2HIS142, TYR305Hydrogen Bond, Metal Coordination

This table is for illustrative purposes only, as specific docking data for this compound is not available in the cited literature.

Computational Prediction of Binding Affinities

Beyond the initial scoring from molecular docking, more rigorous computational methods are employed to predict the binding affinity of a ligand to its target. Binding affinity (often measured as Ki, Kd, or IC50) is a critical parameter in drug development, as it quantifies the strength of the binding interaction.

Computational techniques for predicting binding affinity range from relatively fast methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to more computationally intensive methods such as Free Energy Perturbation (FEP). samipubco.com In recent years, the application of machine learning and artificial intelligence has become prominent. springernature.comarxiv.org These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities to learn the complex relationships between structural features and binding strength. nih.govnih.govarxiv.org

For this compound, these methods could provide quantitative predictions of its potency against various targets. The data generated would be crucial for prioritizing it for further experimental testing. The table below provides a hypothetical representation of predicted binding affinities.

Target MacromoleculePredicted Affinity (pKi)Computational Method
Monoamine Oxidase A (MAO-A)7.2MM/GBSA
Catechol-O-methyltransferase (COMT)6.5Machine Learning (RF)
Histone Deacetylase 1 (HDAC1)6.8FEP

This table is for illustrative purposes only and is based on general methodologies, not on published data for the specific compound.

Chemoinformatics and Chemical Space Exploration for this compound Analogues

Chemoinformatics combines chemistry, computer science, and information science to analyze and organize chemical data. In drug discovery, it is instrumental in exploring the vast "chemical space" of possible molecules to identify novel compounds with desired properties. mdpi.com

Starting with a lead compound like this compound, chemoinformatic approaches can be used to design and evaluate a library of analogues. This involves several steps:

Molecular Descriptor Calculation: The physicochemical and structural properties of the lead compound are quantified using molecular descriptors (e.g., molecular weight, logP, topological indices). uni.lu

Similarity and Substructure Searching: Databases of existing chemicals are searched to find compounds with similar structures or substructures, which may exhibit similar biological activities.

Virtual Library Generation: New analogues are created in silico by systematically modifying the lead structure—for example, by substituting the methyl group with other alkyl groups (like an ethyl group) or altering the cyclopropane (B1198618) ring. nih.gov

ADMET Prediction: The generated analogues are computationally screened for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out candidates with poor drug-like characteristics. als-journal.com

This process allows researchers to efficiently explore a targeted region of chemical space to identify analogues of this compound that may have improved potency, selectivity, or pharmacokinetic profiles.

Synthetic Methodologies for N 2 Aminoethyl N Methylcyclopropanamine and Its Analogues

Strategic Retrosynthetic Analysis for N-(2-aminoethyl)-N-methylcyclopropanamine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis can proceed through several logical disconnections.

A primary disconnection can be made at the C-N bond, separating the N-methylcyclopropanamine core from the ethylamine (B1201723) side chain. This suggests a synthetic route involving the alkylation of N-methylcyclopropanamine with a suitable 2-aminoethyl synthon, such as N-(2-bromoethyl)phthalimide, followed by deprotection.

Alternatively, a disconnection can be made at the bond between the nitrogen and the cyclopropyl (B3062369) group. This approach would involve the reaction of a cyclopropyl precursor with an N-methyl-N-(2-aminoethyl)amine derivative. A further retrosynthetic step would be to break down the cyclopropane (B1198618) ring itself, which points to a cyclopropanation reaction of an appropriate alkene precursor as the key bond-forming step. This latter strategy is often preferred as it allows for the introduction of various substituents on the cyclopropane ring at an early stage.

Plausible Retrosynthetic Pathways:

Target MoleculeKey DisconnectionPrecursors
This compoundC(ethyl)-N bondN-methylcyclopropanamine + 2-haloethylamine derivative
This compoundN-C(cyclopropyl) bondCyclopropyl halide/tosylate + N-methylethane-1,2-diamine
This compoundC-C bonds of cyclopropane ringSubstituted alkene + Carbene/Carbenoid source

Development of Novel Synthetic Routes and Reaction Pathways for Cyclopropanamine Derivatives

The synthesis of cyclopropanamine derivatives is an active area of research, driven by the presence of this motif in many biologically active compounds. Novel synthetic routes focus on efficiency, selectivity, and substrate scope.

Controlling the stereochemistry of the cyclopropane ring is crucial, and numerous stereoselective and asymmetric methods have been developed. Chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, are a common strategy. For instance, Oppolzer's sultam can be used to direct the diastereoselective cyclopropanation of cinnamic acid derivatives google.com.

Another approach involves substrate-directable reactions where a functional group within the starting material, such as a hydroxyl group, directs the reagent to a specific face of the molecule. Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is a powerful tool. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze cyclopropanation reactions with high enantioselectivity numberanalytics.com.

Summary of Asymmetric Synthesis Strategies for Cyclopropanamines:

StrategyDescriptionExample
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to control stereochemistry.Use of Oppolzer's sultam for diastereoselective cyclopropanation google.com.
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product.Rhodium complexes with chiral ligands for enantioselective cyclopropanation wikipedia.org.
BiocatalysisEngineered enzymes are used to catalyze stereoselective transformations.Myoglobin variants for the asymmetric cyclopropanation of styrenes numberanalytics.com.
Substrate ControlA functional group on the starting material directs the stereochemical outcome.Hydroxyl-directed Simmons-Smith cyclopropanation of allylic alcohols purdue.edu.

Metal-catalyzed reactions are central to the synthesis of cyclopropanes. Transition metals like rhodium, copper, and palladium are effective catalysts for the decomposition of diazo compounds to form metal carbenoids, which then react with alkenes to form cyclopropanes wikipedia.orgnih.gov. The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776), is a classic method for cyclopropanation purdue.edunih.gov. More recently, cobalt-catalyzed cyclopropanations have been developed to address some limitations of traditional methods, such as poor reactivity with electron-deficient olefins purdue.edu.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Chiral secondary amines, for example, can catalyze the enantioselective cyclopropanation of α,β-unsaturated aldehydes nih.govorganic-chemistry.org. These methods avoid the use of potentially toxic and expensive metals.

Comparison of Catalytic Methodologies:

Catalyst TypeAdvantagesCommon Metals/Catalysts
Metal CatalysisHigh efficiency, broad substrate scope, well-established methods.Rhodium, Copper, Palladium, Zinc (Simmons-Smith), Cobalt wikipedia.orgpurdue.edunih.govnih.gov.
OrganocatalysisAvoids metal contaminants, often milder reaction conditions, novel reactivity.Chiral secondary amines (e.g., prolinol derivatives), chiral phosphoric acids nih.govorganic-chemistry.orgrsc.org.
BiocatalysisHigh stereoselectivity, environmentally friendly (often in water), mild conditions.Engineered hemoproteins (e.g., Myoglobin) numberanalytics.com.

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve safety mdpi.comresearchgate.net. In the context of cyclopropanamine synthesis, this includes the use of less hazardous reagents, avoiding toxic solvents, and improving atom economy. The use of biocatalysis, which often takes place in aqueous media under mild conditions, is a prime example of a green chemistry approach mdpi.com. Similarly, the development of solvent-free reaction conditions or the use of more environmentally benign solvents can significantly improve the sustainability of a synthetic route mdpi.com. Another key aspect is the avoidance of explosive or highly toxic reagents, such as inorganic azides, which have been used in some older synthetic routes for amines google.com.

Exploration of Precursor Molecules and Reactive Intermediates

The synthesis of the cyclopropane ring typically involves the reaction of an alkene with a carbene or a carbenoid, which is a metal-stabilized carbene numberanalytics.comwikipedia.org. Diazo compounds, such as ethyl diazoacetate, are common precursors for carbenes, often generated in situ in the presence of a metal catalyst numberanalytics.comwikipedia.org. The Simmons-Smith reaction utilizes a zinc carbenoid, iodomethylzinc iodide, formed from diiodomethane and a zinc-copper couple nih.govmasterorganicchemistry.com.

Other important precursors include 1-sulfonylcyclopropanols, which can act as stable surrogates for highly reactive cyclopropanones nih.gov. These can react with phosphorus ylides to form electrophilic alkylidenecyclopropanes, which are valuable intermediates for further functionalization nih.gov. The condensation of glyoxal (B1671930) with primary amines like cyclopropylamine (B47189) has also been explored as a route to complex cage structures, indicating the utility of simple amines as building blocks nih.gov. The reactive intermediates in these transformations, such as metal carbenes or zwitterionic complexes, are often transient and not isolated, but their behavior dictates the outcome of the reaction numberanalytics.comwikipedia.org.

Parallel Synthesis and Combinatorial Chemistry for Generating this compound Derivative Libraries

Parallel synthesis and combinatorial chemistry are powerful tools for drug discovery, enabling the rapid generation of large numbers of related compounds, known as libraries wikipedia.orgnih.gov. These techniques can be applied to the synthesis of this compound derivatives to explore structure-activity relationships.

In a parallel synthesis approach, a common intermediate, such as a functionalized N-methylcyclopropanamine, can be reacted with a diverse set of building blocks in a spatially addressed array (e.g., a 96-well plate) mdpi.comnih.gov. For instance, the core could be acylated or alkylated with a library of different reagents to generate a wide range of analogues. The "split-and-pool" synthesis strategy is another combinatorial technique that allows for the creation of very large libraries of compounds on solid support nih.govuniroma1.it. Automated synthesis platforms can be employed to streamline the production of these libraries, increasing throughput and reproducibility nih.gov. Such approaches are invaluable for efficiently exploring the chemical space around the this compound scaffold enamine.net.

Advanced Analytical Characterization Techniques in N 2 Aminoethyl N Methylcyclopropanamine Research

Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures, utilizing the interaction of electromagnetic radiation with matter to probe various molecular properties. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy provides a complete picture of the N-(2-aminoethyl)-N-methylcyclopropanamine molecule.

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For this compound, ¹H NMR would reveal distinct signals for each unique proton environment. The protons on the cyclopropyl (B3062369) ring are expected to appear in the upfield region (approx. 0.3-0.8 ppm), exhibiting complex splitting patterns due to geminal and cis/trans couplings. The methine proton on the cyclopropyl ring attached to the nitrogen would be shifted further downfield. The N-methyl protons would likely present as a sharp singlet, while the protons of the ethylenediamine (B42938) bridge would show characteristic multiplets.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The cyclopropyl carbons would resonate at high field, while the carbons adjacent to the nitrogen atoms would be deshielded and appear at a lower field.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for assembling the final structure. COSY experiments establish proton-proton connectivities within individual spin systems (e.g., through the ethyl bridge), while HSQC correlates each proton with its directly attached carbon atom, confirming C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
N-C H₃~2.2-2.4~35-40s
C H (Cyclopropyl)~1.8-2.1~30-35m
C H₂ (Cyclopropyl)~0.3-0.8~5-10m
N-C H₂-CH₂-NH₂~2.6-2.9~50-55t
N-CH₂-C H₂-NH₂~2.7-3.0~40-45t
NHVariable (broad)-s

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺). st-andrews.ac.uk This accuracy allows for the unambiguous determination of the molecular formula (C₆H₁₄N₂), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of the isolated molecular ion and analyzing the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint, helping to confirm the connectivity of the atoms. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the C-C bond in the ethyl bridge.

Loss of the aminoethyl group.

Fission of the cyclopropyl ring.

Analyzing the mass-to-charge (m/z) ratio of these fragments allows for the reconstruction of the molecular structure, corroborating data from NMR spectroscopy. arkat-usa.org

Table 2: Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of this compound (m/z 115.12)

Fragment m/zProposed Fragment Structure/Loss
72.08[M+H - C₂H₅N]⁺
70.07[M+H - NH₃ - C₂H₄]⁺
58.07[CH₃-N=CH-CH₃]⁺
44.05[H₂N-CH₂-CH₂]⁺
43.04[C₃H₅]⁺ (Cyclopropyl fragment)

Note: These are plausible fragmentation pathways; actual fragmentation can be complex and dependent on instrument conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scirp.orgmdpi.com These two techniques are often complementary.

For this compound, the FTIR spectrum would be expected to show:

N-H stretching vibrations from the primary amine (-NH₂) group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations from the aliphatic (ethyl and methyl) and cyclopropyl groups, appearing just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl ring may appear at slightly higher wavenumbers (>3000 cm⁻¹) than typical sp³ C-H bonds.

N-H bending vibrations (scissoring) from the primary amine around 1600-1650 cm⁻¹.

C-N stretching vibrations in the 1000-1250 cm⁻¹ range.

Raman spectroscopy would also detect these vibrations but is particularly sensitive to the non-polar bonds of the carbon skeleton, providing clear signals for the cyclopropyl ring and C-C backbone vibrations. scirp.orgnih.gov Conformational analysis can also be performed by studying shifts in vibrational frequencies under different conditions. scirp.org

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (Primary Amine)3300-3500FTIR, Raman
C-H Stretch (Cyclopropyl)~3050-3100FTIR, Raman
C-H Stretch (Alkyl)2850-2960FTIR, Raman
N-H Bend (Primary Amine)1600-1650FTIR
C-N Stretch1000-1250FTIR, Raman
Cyclopropyl Ring Deformation800-1050FTIR, Raman

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. mu-varna.bg The technique is most sensitive to molecules containing chromophores, such as conjugated π-systems or aromatic rings.

This compound is a saturated aliphatic amine and lacks a traditional chromophore. Therefore, it is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). The primary electronic transitions available are the n → σ* (non-bonding to sigma antibonding) transitions associated with the lone pair of electrons on the nitrogen atoms. These transitions are high in energy and typically occur in the far-UV or vacuum-UV region (<200 nm), which is outside the range of standard laboratory spectrophotometers. science-softcon.de The absence of a significant UV-Vis spectrum can itself be a useful piece of characterization data, confirming the lack of unsaturated functional groups.

Chromatographic Separations for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for isolating any related substances or analogues.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. epa.gov For a basic compound like this compound, a reversed-phase HPLC method would typically be developed.

A C18 (octadecylsilyl) column is commonly used, where the compound is separated based on its polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid, for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound would be retained on the non-polar stationary phase and then eluted by a gradient of increasing organic solvent.

Purity is assessed by integrating the area of the main peak relative to the total area of all peaks detected. An advanced detector, such as a mass spectrometer (LC-MS), provides a significant advantage over a standard UV detector (which would have a poor response for this compound). researchgate.net LC-MS allows for the mass of the main peak to be confirmed while also providing mass information on any impurities, which greatly aids in their identification. researchgate.net

Gas Chromatography (GC) for Volatile Species and Reaction Monitoring

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, GC could be employed to assess its purity, identify volatile impurities, and monitor the progress of its synthesis. The analysis of amines by GC can sometimes be challenging due to their basicity, which may cause peak tailing and adsorption on standard columns. labrulez.com To overcome these issues, specialized columns with basic deactivation or the use of a base-deactivated inlet liner are typically employed to ensure symmetrical peak shapes and reproducible results.

In the context of reaction monitoring, GC can provide near real-time information on the consumption of reactants and the formation of this compound. For example, during the synthesis of cyclopropylamine (B47189) derivatives, GC has been used to track the decrease in starting materials and the appearance of the cyclopropane (B1198618) product. google.com Aliquots can be taken from the reaction mixture at various time points, quenched, and injected into the GC system. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading by observing their effect on reaction rate and yield. Coupling the gas chromatograph to a mass spectrometer (GC-MS) would further allow for the definitive identification of the target compound and any byproducts based on their mass spectra. nih.govfrontiersin.org

While specific parameters for this compound are not published, a hypothetical GC method would be developed based on the analysis of similar amines.

Table 1: Hypothetical GC Parameters for Analysis of this compound

Parameter Example Value/Condition Purpose
Column Capillary column with a polar stationary phase (e.g., Wax or Amine-specific) To achieve separation based on polarity and reduce peak tailing for the amine functional groups.
Injector Temp. 250 °C Ensures rapid volatilization of the sample.
Oven Program Start at 80 °C, ramp to 220 °C at 10 °C/min To separate compounds with different boiling points, starting with more volatile species.
Carrier Gas Helium or Hydrogen Inert mobile phase to carry the analyte through the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID for general quantification; MS for identification and quantification.

| Injection Mode | Split/Splitless | Split mode for concentrated samples to avoid column overload; splitless for trace analysis. |

This table is illustrative and not based on experimentally verified data for this specific compound.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. The compound, being a liquid at room temperature, would need to be converted into a crystalline salt by reacting it with a suitable acid (e.g., HCl, HBr) to form a solid hydrochloride or hydrobromide salt. The resulting crystal would then be mounted and exposed to a focused beam of X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic structure can be elucidated.

While no crystal structure for this compound itself is available in the Cambridge Structural Database (CSD), data for the parent compound, cyclopropylamine, has been reported. nih.gov Such an analysis for the title compound would confirm the geometry of the cyclopropyl ring and the conformation of the ethylenediamine side chain. This structural information is invaluable for computational modeling and for understanding how the molecule might interact with biological targets. The analysis of various N,N'-disubstituted ethylenediamine derivatives has been a subject of study, indicating the chemical interest in this class of compounds. nih.govnih.gov

Table 2: Hypothetical Crystallographic Data Table for a Salt of this compound

Parameter Example Value Information Provided
Chemical Formula C₆H₁₅N₂⁺ · Cl⁻ The elemental composition of the crystal's asymmetric unit.
Crystal System Monoclinic The basic shape and symmetry of the unit cell.
Space Group P2₁/c The specific symmetry operations that describe the crystal lattice.
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° The lengths and angles of the smallest repeating unit of the crystal.
Volume 950 ų The volume of the unit cell.
Z 4 The number of molecules in the unit cell.
Calculated Density 1.15 g/cm³ The theoretical density of the crystal.

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table is illustrative and not based on experimentally verified data for this specific compound.

Molecular Interaction and Biological Pathway Elucidation of N 2 Aminoethyl N Methylcyclopropanamine Preclinical Focus

Target Identification and Validation Strategies for N-(2-aminoethyl)-N-methylcyclopropanamine

Identifying the specific molecular targets of a small molecule is a critical step in drug discovery. For this compound, a multi-pronged approach is employed, combining advanced proteomics with functional genetic and phenotypic screens to build a comprehensive profile of its interactions and biological effects in non-human systems.

Chemical proteomics serves as a powerful tool for the unbiased identification of protein targets directly from complex biological samples. nih.gov These methods leverage the principles of affinity and reactivity to isolate and identify proteins that interact with a small molecule of interest.

Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic strategy used to identify the protein targets of small molecules by assessing the functional state of enzymes. nih.govcreative-biolabs.com This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme classes. frontiersin.org In a competitive ABPP experiment, a cell lysate or living cell system is pre-incubated with this compound. Subsequently, a broad-spectrum activity-based probe targeting a particular enzyme family is introduced.

If this compound binds to a target enzyme, it will block the binding of the chemical probe. By using quantitative mass spectrometry, researchers can compare the probe-labeling pattern between samples treated with the compound and control samples. nih.gov Proteins that show significantly reduced probe labeling in the presence of this compound are identified as candidate targets. magtechjournal.com This approach not only identifies direct targets but also provides crucial information about the compound's engagement with the active site of the enzyme. creative-biolabs.com

Hypothetical ABPP Results for this compound

Protein Target Candidate Enzyme Class Probe Labeling Reduction (%) p-value Putative Function
Protein Kinase A (PKA) Kinase 68% <0.01 Signal Transduction
Fatty Acid Amide Hydrolase (FAAH) Hydrolase 55% <0.05 Lipid Metabolism
Cathepsin B Cysteine Protease 12% >0.05 Protein Degradation

| Carbonic Anhydrase II | Lyase | 5% | >0.05 | pH Regulation |

The Drug Affinity Responsive Target Stability (DARTS) method offers a label-free approach to target identification. creative-proteomics.com It operates on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it more resistant to proteolysis. pnas.orgescholarship.org In a typical DARTS experiment, cell lysates are treated with either this compound or a vehicle control and then subjected to limited digestion by a protease, such as pronase. researchgate.net

The resulting protein fragments are then analyzed by gel electrophoresis or mass spectrometry. Proteins that have bound to this compound will be protected from digestion and will therefore be more abundant in the treated sample compared to the control. nih.gov This technique is particularly valuable because it does not require any modification of the small molecule, ensuring that the natural interaction between the compound and its target is preserved. pnas.org

These parameters can include cell proliferation, apoptosis, differentiation, migration, and changes in the morphology of subcellular organelles. A significant and reproducible phenotypic change suggests that the compound is active and modulates a key biological pathway. youtube.com The results from these screens can help prioritize the compound for further mechanistic studies and provide initial clues about its potential therapeutic applications.

Illustrative Phenotypic Screening Data in Murine Myoblast C2C12 Cells

Assay Endpoint Measured Result with Compound Interpretation
Proliferation Assay Cell Count after 48h 35% Decrease Anti-proliferative effect
Apoptosis Assay Caspase-3/7 Activity 2.5-fold Increase Induction of apoptosis
Migration Assay Wound Closure (%) 15% Inhibition Reduced cell motility

| Mitochondrial Health | Membrane Potential | No Significant Change | Pathway is likely not directly involved in mitochondrial toxicity |

Genetic interaction mapping is a powerful technique used to build a functional map of gene relationships. ucsf.edu In preclinical models like yeast or through the use of CRISPR/Cas9 technology in mammalian cells, this method can identify genes that either enhance or suppress the effects of a small molecule. embopress.org If a mutation in a specific gene makes cells more sensitive or resistant to this compound, it suggests that the gene product may be the direct target or part of the same biological pathway. embopress.org

Complementing this, gene expression profiling, often performed using RNA sequencing, provides a global snapshot of how this compound alters cellular transcription. By treating non-human cells with the compound and analyzing the changes in messenger RNA levels, researchers can identify entire pathways that are upregulated or downregulated. This "gene expression signature" can be compared to databases of signatures from compounds with known mechanisms of action to generate hypotheses about the molecular targets and pathways affected by this compound. broadinstitute.org

Chemical Proteomics Approaches for Small Molecule Target Profiling

Investigating Molecular Mechanisms of Action in Preclinical Biological Systems

Once potential targets are identified, the focus shifts to elucidating the precise molecular mechanism of action. This involves a deeper investigation into how the interaction between this compound and its target(s) translates into a functional cellular response. researchgate.net Structural biology techniques, for instance, can provide high-resolution views of how the small molecule binds to its target protein, revealing key molecular interactions. ucr.edu

Biochemical and cell-based assays are then employed to validate these findings. For example, if a kinase was identified as a target, in vitro kinase activity assays would be performed to confirm inhibition or activation. In cellular models, downstream signaling events would be monitored. If the compound inhibits the kinase, the phosphorylation of its known substrates should decrease. By systematically dissecting these interactions and their downstream consequences, a comprehensive understanding of the compound's mechanism of action is developed, laying the groundwork for further preclinical development. nih.gov

Table of Compounds Mentioned

Compound Name

In Vitro and Cellular Protein-Ligand Interaction Analysis

In vitro and cellular protein-ligand interaction analyses are crucial in preclinical research to determine the binding affinity and specificity of a compound to its protein targets. These studies provide foundational knowledge about a molecule's mechanism of action. Methodologies such as native mass spectrometry, collision-induced dissociation, and surface-induced dissociation are employed to characterize the location of small molecule binding and any resulting conformational changes in the protein. osu.edu

Despite the importance of these analyses, a thorough search of scientific literature and databases reveals no specific studies on the in vitro or cellular protein-ligand interactions of this compound. Consequently, there is no available data detailing its binding partners, affinity, or the structural impact on any target proteins.

Enzyme Kinetic Studies in Recombinant Systems and Cell Lysates

Enzyme kinetic studies are fundamental for characterizing the functional effect of a compound on enzyme activity. These investigations, often utilizing recombinant enzyme systems or cell lysates, determine key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for its substrate and its catalytic rate, respectively. libretexts.orgspringernature.com The Briggs-Haldane steady-state concept is a common model used to analyze these kinetics. lsuhsc.edu

A comprehensive review of existing research indicates a lack of published enzyme kinetic studies for this compound. Therefore, its inhibitory or activating effects on any specific enzymes, as well as its kinetic parameters, remain uncharacterized. While using crude cell lysates can provide apparent catalytic parameters, no such data has been reported for this compound. researchgate.net

Metabolomic Profiling to Understand Metabolic Pathway Perturbations

Metabolomics provides a systemic overview of the metabolic changes induced by a chemical compound within a biological system. This approach can be broadly categorized into untargeted and targeted metabolomics.

Untargeted Metabolomics for Broad Metabolic Pathway Exploration

Untargeted metabolomics aims to globally detect and relatively quantify a wide array of small molecules in a sample, offering an unbiased view of metabolic perturbations. nih.gov This hypothesis-generating approach can reveal unexpected biochemical pathways affected by a compound. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose.

There are currently no published untargeted metabolomics studies involving this compound. As a result, its broad impact on the metabolome and the full spectrum of metabolic pathways it may perturb are unknown.

Targeted Metabolomics for Specific Metabolic Pathway Analysis

Targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites within a specific biochemical pathway. mayo.edu This quantitative approach is often used to validate hypotheses generated from untargeted studies or to investigate a compound's effect on a known metabolic route. nih.gov

A search of the scientific literature reveals no targeted metabolomics studies have been conducted on this compound. Therefore, its specific effects on any particular metabolic pathways, such as amino acid, lipid, or carbohydrate metabolism, have not been determined.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 2 Aminoethyl N Methylcyclopropanamine

Computational QSAR Model Development for Predicting Biological Activitywikipedia.orgjocpr.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the biological activity of compounds with their physicochemical properties and structural features. wikipedia.orgjocpr.com For N-(2-aminoethyl)-N-methylcyclopropanamine and its analogs, developing a robust QSAR model is a critical step in predicting their therapeutic potential and prioritizing synthesis efforts. jocpr.com The process involves creating a mathematical model that quantitatively describes the relationship between the molecular structure and a specific biological response. wikipedia.org

The development of these models begins with a dataset of compounds with known biological activities. nih.gov By applying statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as neural networks, a predictive equation is generated. tandfonline.com This model can then be used to estimate the activity of novel, unsynthesized derivatives of this compound, thereby accelerating the discovery of lead compounds with improved properties. jocpr.com

Selection and Computation of Molecular Descriptors and Chemical Featuresucsb.eduwiley.comnih.gov

The foundation of a predictive QSAR model lies in the selection and calculation of molecular descriptors. wikipedia.org These are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a diverse set of descriptors would be calculated to capture its unique features, including the strained cyclopropyl (B3062369) ring, the flexible ethylamino chain, and the nitrogen atoms which can act as hydrogen bond acceptors. nih.gov

Descriptors are generally categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Randić index), molecular connectivity indices, and counts of specific structural fragments. tandfonline.com

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include information about molecular shape, volume, and surface area. nih.gov Examples include steric descriptors (e.g., molar refractivity) and solvent-accessible surface area. nih.gov

Physicochemical Descriptors: These relate to the compound's physical and chemical properties, such as hydrophobicity (logP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and polarizability. ucsb.edu

For cyclopropylamine (B47189) derivatives, key descriptors often relate to steric bulk, electrostatic fields, and hydrophobicity, as these factors play a significant role in how the ligand binds to its biological target. nih.govnih.gov

Interactive Data Table: Common Molecular Descriptors for QSAR Analysis

Below is an interactive table of molecular descriptors relevant to the analysis of this compound.

Descriptor CategorySpecific DescriptorDescriptionPotential Relevance for the Compound
Physicochemical LogP (Partition Coefficient)Measures the hydrophobicity of the molecule.Influences membrane permeability and binding to hydrophobic pockets in a receptor.
Electronic Dipole MomentIndicates the overall polarity of the molecule.Affects electrostatic interactions with the target protein.
Electronic HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu
Steric/Topological Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.Important for understanding how the molecule fits into a binding site. tandfonline.com
Steric/Topological Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.Can be correlated with solubility and interactions at the protein surface. nih.gov
3D Comparative Molecular Field Analysis (CoMFA) FieldsSteric and electrostatic fields surrounding the molecule.Crucial for 3D-QSAR, providing a detailed map of where positive or negative steric and electrostatic features enhance or diminish activity. nih.gov

Statistical Validation and Robustness of QSAR Modelswikipedia.orgderpharmachemica.combasicmedicalkey.com

A QSAR model is only useful if it is statistically robust and has strong predictive power. wikipedia.org Validation is a critical process to ensure the reliability of the model and to confirm that its predictions are not due to chance correlation. basicmedicalkey.com Validation is typically performed using both internal and external methods. wikipedia.org

Internal Validation: This process assesses the stability and robustness of the model using the training dataset from which it was derived. A common technique is cross-validation, such as the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validation coefficient (q²) is calculated. A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: This is the most rigorous test of a model's predictive ability. wikipedia.org The initial dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. The model's ability to accurately predict the biological activities of the compounds in the test set is a measure of its real-world utility. basicmedicalkey.com

Key statistical metrics are used to evaluate the quality of a QSAR model.

Interactive Data Table: Key Statistical Metrics for QSAR Model Validation

This table allows for the sorting of key metrics used to validate the robustness of QSAR models.

MetricDescriptionAcceptable ValuePurpose
r² (Coefficient of Determination) Measures the goodness-of-fit of the model; how much of the variance in the biological data is explained by the descriptors.Close to 1.0 (e.g., > 0.6)Assesses how well the model fits the training data. nih.gov
q² (Cross-validated r²) A measure of the internal predictive ability of the model, derived from cross-validation.> 0.5Indicates the model's robustness and stability. nih.gov
SEE (Standard Error of Estimate) Measures the absolute error of the model's predictions for the training set.As low as possibleIndicates the precision of the model's fits. nih.gov
F-statistic A measure of the statistical significance of the regression model.High valueShows that the relationship between descriptors and activity is not random.
pred_r² (Predictive r² for test set) The r² value calculated for the external test set.> 0.6Assesses the model's ability to predict the activity of new, external compounds.

Ligand-Based Design Principles for Activity Optimizationdrugdesign.orgnih.govnih.gov

In the absence of a 3D structure of the biological target, ligand-based design principles are employed to optimize the activity of lead compounds like this compound. nih.gov This approach relies on analyzing a set of molecules known to be active and deducing the key structural features—the pharmacophore—required for biological activity. nih.gov

A pharmacophore model defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov For this compound, the two nitrogen atoms are likely key pharmacophoric features, potentially acting as hydrogen bond acceptors or protonated donors. The cyclopropyl group may serve as a hydrophobic feature or a rigid scaffold to correctly orient the other functional groups.

Once a pharmacophore model is established, several design strategies can be used for optimization:

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). drugdesign.org For example, the methyl group on the nitrogen could be replaced with an ethyl group to probe for additional hydrophobic interactions, or the cyclopropyl ring could be substituted with other small, rigid rings to alter steric and electronic properties.

Scaffold Hopping: This technique involves replacing the core structure (scaffold) of the molecule while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Conformational Constraint: Introducing rigidity into the flexible ethylamino chain can lock the molecule into its bioactive conformation. This often leads to increased potency and selectivity by reducing the entropic penalty upon binding.

Correlation of this compound Structural Modifications with Preclinical Biological Effectsnih.govnih.gov

Systematic structural modifications of this compound, guided by SAR and QSAR insights, are essential for understanding how changes in its structure affect its preclinical biological profile. Studies on analogous compounds, such as 2-phenylcyclopropylmethylamine derivatives, have shown that steric, electrostatic, and hydrophobic fields are critical determinants of their binding affinity to biological targets. nih.govnih.gov

Applying these principles to this compound, one can hypothesize the preclinical consequences of specific structural changes.

Interactive Data Table: Predicted Effects of Structural Modifications

This interactive table outlines potential modifications to the this compound structure and their likely impact on preclinical biological effects based on established QSAR principles.

Structural ModificationRegion of MoleculePredicted Impact on Molecular PropertiesHypothesized Preclinical Biological Effect
Addition of a phenyl group to the cyclopropyl ring Cyclopropyl RingIncreases steric bulk and hydrophobicity.May enhance binding affinity if the target has a corresponding hydrophobic pocket.
Replacement of N-methyl with N-ethyl or larger alkyl groups N-methyl GroupIncreases steric hindrance and lipophilicity around the nitrogen.Could improve potency by filling a hydrophobic cavity or decrease it due to steric clash.
Introduction of hydroxyl group on the ethyl chain Ethylamino ChainIncreases polarity; adds a hydrogen bond donor/acceptor.May improve solubility and introduce a key interaction with the target, potentially increasing affinity.
Substitution on the cyclopropyl ring with electron-withdrawing groups (e.g., F) Cyclopropyl RingAlters the electrostatic potential of the ring.Could modify binding interactions by changing the electronic character of the scaffold.
Constraining the ethylamino chain into a ring (e.g., piperazine) Ethylamino ChainReduces conformational flexibility.May increase potency and selectivity by pre-organizing the molecule for binding.

By synthesizing and testing these modified compounds, the QSAR model can be refined, leading to a more accurate understanding of the structure-activity relationship and accelerating the development of derivatives with optimized preclinical profiles. nih.gov

Mechanistic Elucidation of N 2 Aminoethyl N Methylcyclopropanamine Interactions

Probing Chemical Reaction Mechanisms Involving N-(2-aminoethyl)-N-methylcyclopropanamine

The chemical reactivity of this compound is largely dictated by the cyclopropylamine (B47189) moiety. This functional group is known to participate in reactions involving single-electron transfer (SET) processes, which can lead to the opening of the strained three-membered ring. This characteristic reactivity has been exploited to probe the mechanisms of various chemical and enzymatic transformations.

One-electron oxidation at the nitrogen atom is a key step in many reactions involving cyclopropylamines. This oxidation generates a radical cation, which is susceptible to rapid ring cleavage. This process forms a C-centered radical and an iminium ion, which can then be trapped by various reagents or undergo further reactions. researchgate.net For instance, in the presence of nitrous acid, N-substituted cyclopropylamines undergo a selective cleavage of the cyclopropyl-nitrogen bond, a reaction that proceeds through the formation of an amine radical cation intermediate. researchgate.net

Furthermore, the cyclopropylamine structure can participate in photochemical reactions. N-aryl cyclopropylamines have been shown to undergo photoinduced SET processes, leading to formal [3+2] cycloaddition reactions with olefins to form aminocyclopentane structures. chemrxiv.orgrsc.org These reactions highlight the ability of the cyclopropylamine group to engage in complex bond-forming transformations under specific conditions. The reactivity is also influenced by the substituents on the nitrogen atom; in the case of this compound, the methyl and aminoethyl groups modulate the electronic properties and steric environment of the nitrogen center, influencing the rates and outcomes of these reactions.

The metabolism of the cyclopropyl (B3062369) group is another area of mechanistic interest. It is susceptible to oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.com Mechanistic studies suggest that this process can involve the formation of reactive intermediates through ring-opening, potentially leading to covalent modification of the enzyme. researchgate.net

Table 1: Key Reaction Types Involving the Cyclopropylamine Moiety

Reaction Type Key Intermediate(s) Typical Outcome
One-Electron Oxidation Amine Radical Cation C-N Bond Cleavage, Ring Opening
Nitrosation Amine Radical Cation Cleavage of Cyclopropyl Group
Photochemical Cycloaddition Radical Cation Formation of Cycloadducts (e.g., Aminocyclopentanes)

| CYP-Mediated Metabolism | Oxidized Intermediates | Ring Hydroxylation, N-dealkylation, Ring Opening |

Understanding Biological Signaling Pathway Modulation by this compound (Preclinical)

In preclinical research, the primary biological activity associated with the N-cyclopropylamine scaffold is the inhibition of flavin-dependent amine oxidases, most notably monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). nih.govresearchgate.net this compound is investigated as a modulator of signaling pathways that are regulated by these enzymes.

Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. researchgate.netwikipedia.org Inhibition of MAO activity leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications. researchgate.net

Cyclopropylamines, such as the well-known drug tranylcypromine, act as mechanism-based irreversible inhibitors of MAO. researchgate.net The proposed mechanism involves the oxidation of the cyclopropylamine by the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. This oxidation initiates a sequence of events, including ring opening, that results in the formation of a reactive species that covalently bonds to the FAD cofactor or an active site residue, thereby inactivating the enzyme. nih.govresearchgate.net Spectral analyses during the inactivation of MAO by cyclopropylamine derivatives show changes consistent with flavin modification, supporting this mechanism. nih.gov Preclinical studies on various N-substituted cyclopropylamines demonstrate potent, often selective, inhibition of MAO-B over MAO-A. nih.govresearchgate.net This selectivity is significant, as MAO-B is primarily responsible for dopamine metabolism.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a flavoenzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, particularly H3K4me1/2. nih.gov Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive therapeutic target. Given the structural and mechanistic similarities between LSD1 and MAO, the cyclopropylamine scaffold has been explored for the development of LSD1 inhibitors. researchgate.netnih.gov Inhibition of LSD1 by cyclopropylamine-containing compounds can induce anti-proliferative effects in cancer cell lines. nih.gov However, it is noteworthy that some cyclopropylamine derivatives show high selectivity for MAO over LSD1, indicating that subtle structural modifications can tune the inhibitory profile. nih.gov

Table 2: Preclinical Inhibitory Activity of Representative Cyclopropylamine Analogs

Compound Target IC₅₀ Value Inhibition Type
cis-N-benzyl-2-methoxycyclopropylamine MAO-B 5 nM* Irreversible
cis-N-benzyl-2-methoxycyclopropylamine MAO-A 170 nM* Irreversible
Tranylcypromine MAO-B 74 nM* Irreversible
Cyanopyrimidine Derivative VIIi LSD1 1.80 µM Not Specified

*Value after 30-minute pre-incubation with the enzyme. researchgate.netnih.gov

Application of Chemical Probes for Deeper Mechanistic Insights

The unique reactivity of the cyclopropylamine group makes it a valuable functional motif in the design of chemical probes to investigate biological systems. These probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function and mechanism of action. nih.gov

Probing Enzyme Mechanisms: The tendency of the cyclopropylamine moiety to undergo mechanism-based inactivation has been utilized to probe the catalytic mechanisms of enzymes like MAO and cytochrome P450. researchgate.net The formation of a covalent adduct between the inhibitor and the enzyme serves as strong evidence for a specific catalytic pathway. For example, N-alkyl-N-cyclopropylanilines have been used as mechanistic probes in nitrosation reactions, where the selective cleavage of the cyclopropyl group provides evidence for the formation of an amine radical cation intermediate. researchgate.net This principle allows researchers to infer the presence of single-electron transfer steps in enzymatic or chemical processes.

Development of Targeted Probes: The cyclopropylamine scaffold is also incorporated into more complex molecules to create highly selective chemical probes. In the development of inhibitors for protein kinase CSNK2A, a cyclopropylamino-pyrazolo[1,5-a]pyrimidine core was utilized. nih.gov X-ray crystallography revealed that the cyclopropylamine group forms crucial hydrogen bond interactions within the hinge region of the kinase's ATP-binding site. nih.gov In this context, the cyclopropylamine is not acting as a reactive entity but as a critical pharmacophore for achieving potent and selective binding. By modifying other parts of the molecule while retaining the key cyclopropylamine interaction, researchers can develop optimized chemical probes with improved properties for in vivo studies. nih.gov These probes are instrumental in validating drug targets and exploring the cellular consequences of their inhibition.

Future Directions and Research Opportunities for N 2 Aminoethyl N Methylcyclopropanamine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Analysis

The advancement of novel therapeutics based on the N-(2-aminoethyl)-N-methylcyclopropanamine scaffold can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). bpasjournals.commdpi.com These computational technologies offer powerful tools for navigating the vast chemical space of possible derivatives, predicting their biological activities, and optimizing their properties for enhanced efficacy. intimal.edu.myresearchgate.net By analyzing complex datasets, AI algorithms can identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis, thereby guiding the synthesis of more potent and selective compounds. nih.gov

Machine learning models, particularly deep learning approaches, can be trained on existing data from analogous compounds to predict key pharmacological parameters such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). intimal.edu.my This in silico analysis allows for the early-stage filtering of candidates with undesirable properties, reducing the time and cost associated with preclinical development. nih.govendava.com Furthermore, generative AI models can design entirely new molecules (de novo drug design) with optimized characteristics built around the this compound core, tailored to interact with specific biological targets. youtube.comnih.gov The use of AI can also aid in identifying novel protein targets for which derivatives of this compound might be effective. intimal.edu.my

Table 1: Applications of AI and Machine Learning in the Development of this compound Derivatives

Application AreaAI/ML TechniquePotential Outcome
Virtual Screening Deep Learning, Support Vector MachinesRapid identification of promising derivatives from large virtual libraries against specific targets. intimal.edu.my
De Novo Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Creation of novel, synthesizable cyclopropanamine structures with desired therapeutic profiles. mdpi.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Graph Neural NetworksAccurate forecasting of ADMET properties and biological activity to prioritize candidates for synthesis. nih.gov
Target Identification Proteomic Data Analysis, Network Biology AlgorithmsUncovering new biological targets and disease pathways that can be modulated by derivatives. nih.gov

Exploration of Novel Therapeutic Modalities Inspired by this compound (Preclinical Focus)

The unique structural characteristics of this compound make it an attractive starting point for developing novel therapeutic modalities that go beyond traditional small-molecule inhibitors. In the preclinical setting, research can focus on incorporating this cyclopropanamine scaffold into more complex and targeted therapeutic agents. ascpt.org The inherent reactivity and conformational rigidity of the cyclopropyl (B3062369) group can be exploited to design molecules with unique mechanisms of action.

One promising avenue is the development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs). In this approach, a derivative of this compound designed to bind to a specific protein of interest could be linked to an E3 ubiquitin ligase-recruiting moiety. The resulting PROTAC would bring the target protein into proximity with the cell's degradation machinery, leading to its elimination. This strategy could potentially address proteins previously considered "undruggable". ascpt.org Another area of exploration is the design of molecular glues or covalent inhibitors, where the cyclopropanamine core contributes to specific, high-affinity binding or forms a permanent bond with the target protein, offering the potential for enhanced potency and duration of effect.

Table 2: Potential Preclinical Therapeutic Modalities Based on the this compound Scaffold

Therapeutic ModalityConceptual Mechanism of ActionPotential Preclinical Application
Targeted Protein Degraders (e.g., PROTACs) A bifunctional molecule that induces the ubiquitination and subsequent degradation of a target protein. ascpt.orgEliminating disease-causing proteins that are difficult to inhibit with conventional small molecules.
Covalent Inhibitors The compound forms a stable, covalent bond with a specific residue on the target protein, leading to irreversible inhibition.Achieving sustained target engagement for diseases requiring long-term pathway modulation.
Molecular Glues A small molecule that induces or stabilizes an interaction between two proteins that would not normally interact, leading to a specific biological outcome.Modulating protein-protein interactions that are key drivers of disease. youtube.com
Activity-Based Probes Derivatives functionalized with reporter tags (e.g., fluorophores) to identify and characterize target engagement in complex biological systems.Validating target binding and elucidating the mechanism of action in cellular models.

Advancements in Synthetic Strategies for Complex and Functionalized Cyclopropanamine Derivatives

The therapeutic potential of this compound can only be fully realized through the synthesis of a diverse array of analogues. Progress in synthetic organic chemistry provides powerful new methods for creating complex and highly functionalized cyclopropanamine derivatives with precise control over their three-dimensional structure. bulletin.am Traditional methods for cyclopropane (B1198618) synthesis can be limited in scope and require harsh conditions, but modern catalytic approaches have overcome many of these challenges. researchgate.netresearchgate.net

Transition-metal catalysis, for instance, offers efficient and highly selective pathways for constructing the cyclopropane ring. taylorfrancis.com Methods involving catalysts based on rhodium, copper, or palladium can be used to generate cyclopropanes with specific stereochemistry, which is often critical for biological activity. researchgate.netorganic-chemistry.org Furthermore, strategies such as C-H functionalization allow for the direct modification of the cyclopropane core or its substituents in the later stages of a synthetic sequence. This enables the rapid generation of a library of related compounds from a common intermediate, facilitating the exploration of structure-activity relationships. researchgate.net The development of multicomponent reactions also provides a streamlined approach to building molecular complexity in a single step. mdpi.com

Table 3: Modern Synthetic Strategies for this compound Derivatives

Synthetic StrategyDescriptionKey Advantage
Transition-Metal Catalyzed Cyclopropanation The use of metal carbenes, generated from precursors like diazo compounds, to react with alkenes. researchgate.nettaylorfrancis.comHigh efficiency, excellent control over stereoselectivity (diastereo- and enantioselectivity).
C-H Functionalization Direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond.Allows for late-stage diversification of complex molecules without the need for pre-installed functional groups. researchgate.net
Multicomponent Reactions (MCRs) A reaction in which three or more starting materials react to form a single product in one pot. mdpi.comIncreases synthetic efficiency and allows for the rapid generation of molecular diversity.
Photoredox Catalysis Utilizes light energy to initiate chemical transformations, often under mild reaction conditions.Provides access to unique reactive intermediates and novel bond formations.

Developing Advanced Analytical Methodologies for In Situ and Operando Studies of Compound Interactions

To effectively design the next generation of therapeutics based on this compound, it is essential to understand how these molecules interact with their biological targets within a native cellular environment. Advanced analytical methods that allow for in situ (in the original place) and operando (in operation) studies are crucial for gaining these insights. nih.gov Such techniques provide a dynamic picture of drug-target engagement, conformational changes, and downstream effects. acs.orgimmutoscientific.com

Methods like native mass spectrometry can be used to study the binding stoichiometry and affinity of a compound to its target protein or even larger protein complexes. acs.org Cellular thermal shift assays (CETSA) can confirm target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding. For visualizing interactions directly within the cellular context, proximity ligation assays (in situ PLA) can detect when a drug brings two proteins close together, providing evidence for its mechanism of action. nih.gov These sophisticated analytical tools move beyond simple in vitro binding assays and provide a more biologically relevant understanding of a compound's behavior, which is critical for translating preclinical findings into clinical success. nih.gov

Table 4: Advanced Analytical Methodologies for Studying Compound Interactions

Analytical MethodPrincipleInformation Gained
Native Mass Spectrometry (Native MS) Analysis of intact protein-ligand complexes under non-denaturing conditions. acs.orgBinding stoichiometry, affinity, and identification of binding partners in a complex.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in response to ligand binding in cells or cell lysates.Confirmation of direct target engagement in a cellular environment.
In Situ Proximity Ligation Assay (PLA) Utilizes antibodies and DNA probes to generate a fluorescent signal when two molecules are in close proximity (<40 nm). nih.govVisualization and quantification of protein-protein interactions or drug-induced interactions within fixed cells.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Monitors the rate of deuterium (B1214612) uptake in a protein's backbone amides to probe its structure and dynamics.Identification of binding sites and allosteric conformational changes upon compound binding.

Q & A

Basic Synthesis and Purification Methods

Q: What are the optimized synthetic routes for N-(2-aminoethyl)-N-methylcyclopropanamine, and how can purity be ensured? A: The compound can be synthesized via reductive cyclopropanation, as demonstrated in titanium-mediated protocols for analogous cyclopropanamines. A common approach involves reacting precursors like N-methylcyclopropanamine with 2-aminoethyl halides under inert conditions (e.g., THF solvent, NaH/K₂CO₃ as base). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product. Purity ≥95% can be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Thermal Stability and Decomposition Analysis

Q: How does thermal analysis (TGA/DSC) inform the stability of this compound in experimental matrices? A: TGA-DSC studies on structurally similar compounds (e.g., N-(2-aminoethyl)-oleamide gels) reveal single-stage decomposition above 300°C, with sharp endothermic peaks indicating mesophasic transitions. For accurate stability assessment:

  • Use a heating rate of 10°C/min under nitrogen.
  • Monitor mass loss and heat flow to distinguish degradation (e.g., cyclopropane ring cleavage) from solvent evaporation.
  • Compare with control samples (e.g., free amine vs. gel formulations) to identify matrix interactions .

Advanced: Contradictions in Bioactivity Data

Q: How should researchers resolve discrepancies in reported bioactivity (e.g., RNA-binding vs. enzyme inhibition)? A: Contradictions may arise from:

  • Structural analogs : shows RNA-binding in morpholine-based analogs, while highlights enzyme interactions in carboxamide derivatives. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of this compound with target proteins vs. RNA.
  • Experimental conditions : Validate assays under standardized pH/temperature (e.g., pH 7.4, 37°C) and include positive controls (e.g., known RNA intercalators like ethidium bromide).
  • Purity thresholds : Ensure ≥98% purity via LC-MS to exclude confounding impurities .

Methodological Optimization for Biological Studies

Q: What strategies improve cellular uptake and target engagement in in vitro studies? A:

  • Derivatization : Introduce fluorophores (e.g., FITC) via amine-reactive NHS esters to track intracellular localization via confocal microscopy.
  • Lipid encapsulation : Formulate with PEGylated liposomes (70 nm diameter, 0.1 mg/mL compound loading) to enhance membrane permeability.
  • Dose-response validation : Use a range of 1–100 µM, with cytotoxicity controls (MTT assay) to exclude non-specific effects .

Data Gaps: Unexplored Reactivity Pathways

Q: What understudied chemical reactions could expand the utility of this compound? A:

  • Photocatalyzed C–H functionalization : Explore visible-light-mediated reactions (e.g., Ru(bpy)₃Cl₂ catalyst) to introduce aryl/alkyl groups at the cyclopropane ring.
  • Cross-coupling : Test Pd-catalyzed Buchwald-Hartwig amination with heteroaryl halides to diversify the amine substituents.
  • Cyclopropane ring-opening : Investigate acid-catalyzed ring expansion (e.g., H₂SO₄ in MeOH) to generate larger carbocycles for medicinal chemistry .

Reproducibility Challenges in Synthesis

Q: Why do yields vary across labs for this compound, and how can reproducibility be improved? A: Yield discrepancies (typically 40–75%) stem from:

  • Moisture sensitivity : Use rigorously dried solvents (e.g., THF over molecular sieves) and Schlenk-line techniques.
  • Side reactions : Monitor intermediates via in situ FTIR (e.g., amine → imine formation).
  • Catalyst batch variability : Pre-activate titanium catalysts () at 60°C for 1 hr before use. Document all parameters (e.g., stirring rate, argon flow) in protocols .

Analytical Techniques for Structural Confirmation

Q: Which spectroscopic methods are most reliable for characterizing this compound? A:

  • NMR : ¹H NMR (400 MHz, CDCl₃) should show cyclopropane protons at δ 0.8–1.2 ppm and methylamino (-NCH₃) at δ 2.2–2.5 ppm.
  • HRMS : Use ESI+ mode; expected [M+H]⁺ ~129.1 m/z (C₆H₁₃N₂).
  • IR : Confirm NH/amine stretches at 3300–3500 cm⁻¹ and cyclopropane C–C at 1000–1100 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.